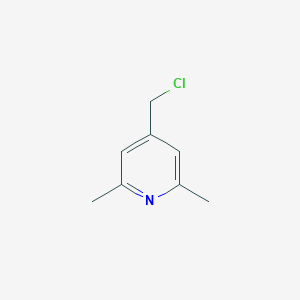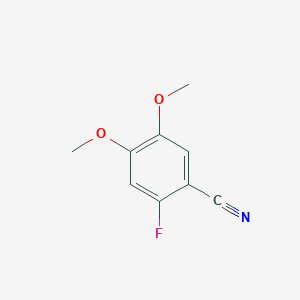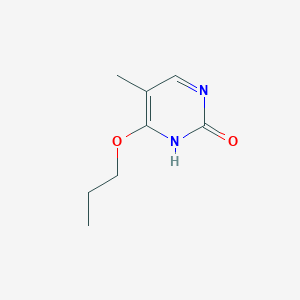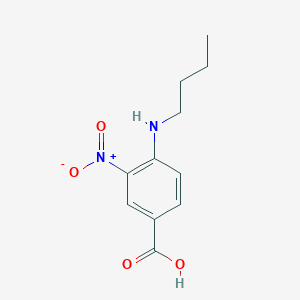
Ethyl 4-methylidenecyclopentene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methylidenecyclopentene-1-carboxylate (EMCPC) is a chemical compound that has been widely used in scientific research. It is a cyclic enol ether with a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol. EMCPC is a versatile compound that has been used in various fields of research, including organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methylidenecyclopentene-1-carboxylate has been widely used in scientific research due to its unique chemical properties. It can act as a Michael acceptor and undergo nucleophilic addition reactions with various nucleophiles, such as amines, alcohols, and thiols. This makes it a useful building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-methylidenecyclopentene-1-carboxylate is not well understood. However, it has been proposed that Ethyl 4-methylidenecyclopentene-1-carboxylate can react with thiols in proteins and interfere with their function. This leads to the inhibition of various enzymes and signaling pathways, which can have both beneficial and detrimental effects on cells and organisms.
Biochemische Und Physiologische Effekte
Ethyl 4-methylidenecyclopentene-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It can also induce apoptosis and cell cycle arrest in cancer cells. However, Ethyl 4-methylidenecyclopentene-1-carboxylate can also cause cytotoxicity and oxidative stress in cells, which can lead to cell death and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-methylidenecyclopentene-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high purity. It can also be easily modified to introduce different functional groups. However, Ethyl 4-methylidenecyclopentene-1-carboxylate has some limitations as well. It is unstable under acidic conditions and can decompose over time. It can also react with other nucleophiles in the reaction mixture, leading to unwanted side products.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 4-methylidenecyclopentene-1-carboxylate in scientific research. One potential application is in the development of new anti-cancer drugs. Ethyl 4-methylidenecyclopentene-1-carboxylate has been shown to exhibit anti-cancer activity in various cancer cell lines, and further studies can be conducted to optimize its structure and improve its potency. Another potential application is in the development of new materials. Ethyl 4-methylidenecyclopentene-1-carboxylate can be used as a building block for the synthesis of polymers and other materials with unique properties. Finally, further studies can be conducted to elucidate the mechanism of action of Ethyl 4-methylidenecyclopentene-1-carboxylate and its effects on cells and organisms.
Conclusion:
In conclusion, Ethyl 4-methylidenecyclopentene-1-carboxylate is a versatile compound that has been widely used in scientific research. It can be easily synthesized and modified to introduce different functional groups. Ethyl 4-methylidenecyclopentene-1-carboxylate has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. However, it also has some limitations, such as instability under acidic conditions. Further studies can be conducted to explore the potential applications of Ethyl 4-methylidenecyclopentene-1-carboxylate in the development of new drugs and materials, as well as to elucidate its mechanism of action.
Synthesemethoden
Ethyl 4-methylidenecyclopentene-1-carboxylate can be synthesized through the reaction of ethyl acetoacetate and 2-cyclopentenone in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by a dehydration step, resulting in the formation of Ethyl 4-methylidenecyclopentene-1-carboxylate. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
Eigenschaften
CAS-Nummer |
117370-13-5 |
|---|---|
Produktname |
Ethyl 4-methylidenecyclopentene-1-carboxylate |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
ethyl 4-methylidenecyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-3-11-9(10)8-5-4-7(2)6-8/h5H,2-4,6H2,1H3 |
InChI-Schlüssel |
DKPOLTYJUJAKSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CCC(=C)C1 |
Kanonische SMILES |
CCOC(=O)C1=CCC(=C)C1 |
Synonyme |
1-Cyclopentene-1-carboxylicacid,4-methylene-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



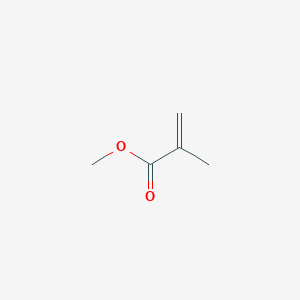
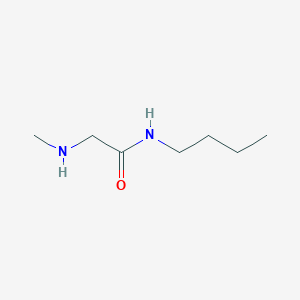
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
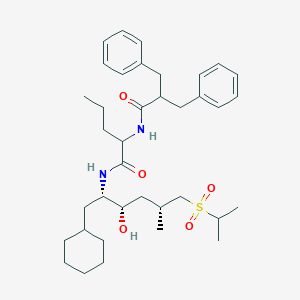

![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
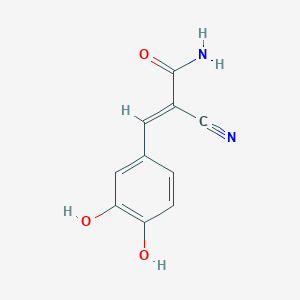
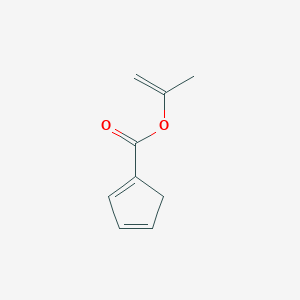
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
